molecular formula C9H10O3 B15300308 1-(Furan-3-yl)cyclobutane-1-carboxylic acid

1-(Furan-3-yl)cyclobutane-1-carboxylic acid

Cat. No.: B15300308
M. Wt: 166.17 g/mol
InChI Key: RJFYQWXROMRBEQ-UHFFFAOYSA-N
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Description

1-(Furan-3-yl)cyclobutane-1-carboxylic acid is an organic compound featuring a cyclobutane ring substituted with a furan ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-yl)cyclobutane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods: Techniques such as solvent-free crystallization and photodimerization may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-3-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products:

    Oxidation: Furan derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohols derived from the carboxylic acid group.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 1-(Furan-3-yl)cyclobutane-1-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-(Furan-3-yl)cyclobutane-1-carboxylic acid is unique due to the combination of the cyclobutane ring and the furan ring, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

1-(furan-3-yl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H10O3/c10-8(11)9(3-1-4-9)7-2-5-12-6-7/h2,5-6H,1,3-4H2,(H,10,11)

InChI Key

RJFYQWXROMRBEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=COC=C2)C(=O)O

Origin of Product

United States

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